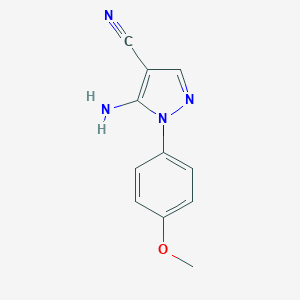

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 4-methoxyphenyl substituent at the N1 position and a cyano group at the C4 position. Its molecular formula is C₁₁H₁₀N₄O, with a molecular weight of 214.23 g/mol. This compound is synthesized via a one-pot reaction involving ethyl cyanoacetate, hydrazine hydrate, and 4-methoxybenzaldehyde, yielding a dark yellow powder with a melting point of 68% after purification by column chromatography . Its structural features, including the electron-donating methoxy group, make it a key intermediate in agrochemical research, particularly in crop protection agents .

Properties

IUPAC Name |

5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQYZOPCGVEHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377184 | |

| Record name | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116884-64-1 | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116884-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

The classical route involves a Michael-type addition between (ethoxymethylene)malononitrile and 4-methoxyphenylhydrazine. This protocol, adapted from studies on analogous pyrazole derivatives, proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated nitrile, followed by cyclization to form the pyrazole core. Ethanol or fluorinated ethanol serves as the solvent under reflux, with sodium acetate often added to neutralize hydrochloric acid generated from hydrazine hydrochloride precursors.

Optimization and Yield

Key parameters include:

-

Temperature : Reflux conditions (78–90°C) ensure complete conversion.

-

Reaction Time : 3–24 hours, depending on substituent electronic effects.

-

Yield : Reported yields range from 47% to 93%, with higher efficiency for electron-deficient aryl hydrazines.

Table 1: Traditional Cyclocondensation Protocol

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 85–93 | |

| Catalyst | Sodium acetate | 47–89 | |

| Temperature | Reflux (78°C) | 93 |

Multicomponent One-Pot Strategies Using Nanocatalysts

NiFe₂O₄ Nanocatalyzed Synthesis

NiFe₂O₄ nanoparticles enable a one-pot synthesis from 4-methoxybenzaldehyde, malononitrile, and 4-methoxyphenylhydrazine at room temperature. The nanocatalyst facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with hydrazine.

Advantages

-

Mild Conditions : Room-temperature reactions avoid thermal degradation.

-

Reusability : The magnetic catalyst is recoverable via external magnets, sustaining >90% activity over five cycles.

Table 2: NiFe₂O₄-Mediated Synthesis

| Component | Role | Molar Ratio | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzaldehyde | Aryl group precursor | 1.0 | 92 |

| Malononitrile | Carbonitrile source | 1.0 | – |

| 4-Methoxyphenylhydrazine | Cyclizing agent | 1.0 | – |

Fe₃O₄@SiO₂@Vanillin@Thioglycolic Acid Mechanochemical Synthesis

A green mechanochemical approach employs functionalized magnetic nanoparticles (MNPs) to catalyze the three-component reaction. Ball milling at room temperature minimizes solvent use, aligning with sustainable chemistry principles.

Key Features

-

Solvent-Free : Eliminates volatile organic compounds.

-

Efficiency : Completes in 30–60 minutes with yields up to 88%.

Green Mechanochemical Synthesis

Reaction Setup and Optimization

The mechanochemical method involves grinding 4-methoxybenzaldehyde, malononitrile, and 4-methoxyphenylhydrazine with Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs. The catalyst’s acidic and basic sites promote simultaneous Knoevenagel condensation and cyclization.

Table 3: Mechanochemical vs. Traditional Methods

| Parameter | Mechanochemical | Traditional |

|---|---|---|

| Time (h) | 0.5–1.0 | 3–24 |

| Solvent | None | Ethanol |

| Yield (%) | 88 | 93 |

Comparative Analysis of Synthetic Methodologies

Efficiency and Practicality

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

The synthesis of this compound typically involves a one-step reaction using aryl hydrazines and (ethoxymethylene)malononitrile under reflux conditions. The process is noted for its high selectivity and yields, which can range from 47% to 93% depending on the conditions used. The use of solvents such as ethanol or trifluoroethanol has been shown to enhance the yield significantly .

Agrochemical Applications

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile and its derivatives have been identified as promising candidates in crop protection. They serve as key intermediates in the synthesis of various agrochemicals, including:

- Herbicides : These compounds can inhibit germination in certain weed species, making them valuable for agricultural practices aimed at enhancing crop yield.

- Insecticides : Some derivatives have shown efficacy against economically important pests, functioning effectively as acaricides and nematicides . For instance, they are structurally related to commercial products like Tebufenpyrad and Fipronil, which are widely used in pest control programs globally.

Pharmaceutical Applications

The pyrazole structure is recognized for its biological activity, making it a valuable pharmacophore in medicinal chemistry. Compounds containing this moiety have been explored for their potential in treating various diseases, including:

- Anti-inflammatory Agents : Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties, which are beneficial in treating conditions such as arthritis.

- Anticancer Agents : Certain pyrazole compounds have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells .

Case Study: Synthesis and Efficacy Testing

A recent study demonstrated the synthesis of several pyrazole derivatives, including 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, under optimized conditions using different aryl hydrazines. The results highlighted:

- Yield Variability : The yields varied based on the substituents on the aryl hydrazines used, with some yielding up to 100% under optimal conditions.

- Biological Activity : Subsequent testing revealed that these compounds exhibited significant biological activity, particularly against specific pest species .

Comparative Analysis of Solvents

The choice of solvent was critical in maximizing yields during synthesis. A comparative analysis indicated that trifluoroethanol provided the highest yields compared to other solvents like ethanol or methanol . This finding underscores the importance of solvent selection in organic synthesis.

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Agrochemicals | Herbicides | Tebufenpyrad | Effective against weed germination |

| Insecticides | Fipronil | Widely used in pest control | |

| Pharmaceuticals | Anti-inflammatory agents | Various pyrazole derivatives | Potential treatment for arthritis |

| Anticancer agents | Specific pyrazoles | Induce apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been found to block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This is achieved through the downregulation of Bcl-2 gene expression and upregulation of Bax expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Observations :

- Electronic Effects: The 4-methoxyphenyl group in the target compound is electron-donating, enhancing resonance stability compared to electron-withdrawing groups like NO₂ (e.g., 2,4-dinitrophenyl derivative ).

- Steric Effects : Bulky substituents like tert-butyl reduce reactivity in nucleophilic substitutions but improve lipophilicity.

- Spectral Data: The cyano group (CN) consistently appears near 2200–2300 cm⁻¹ in IR spectra across derivatives .

Key Observations :

Key Observations :

- The 4-methoxyphenyl group’s electron-donating nature may enhance interactions with biological targets in agrochemicals, whereas electron-withdrawing groups (e.g., Cl, CF₃) are critical in insecticides .

- Anticancer activity in p-tolyl derivatives suggests that minor substituent changes (methyl vs. methoxy) significantly alter bioactivity.

Biological Activity

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile involves a one-step reaction utilizing (ethoxymethylene)malononitrile and 4-methoxyphenyl hydrazine. The reaction typically occurs under reflux conditions in a suitable solvent, such as ethanol, yielding high selectivity and good to excellent yields of the desired pyrazole derivative. The mechanism involves nucleophilic addition followed by cyclization, leading to the formation of the pyrazole ring structure .

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

| Cell Line | Growth Inhibition (%) |

|---|---|

| HeLa | 38.44 |

| HepG2 | 54.25 |

| MDA-MB-231 | Significant synergy with doxorubicin |

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Furthermore, studies have indicated antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile can be attributed to specific structural features:

- Amino Group : Contributes to hydrogen bonding interactions with biological targets.

- Methoxy Substituent : Enhances lipophilicity and may increase cell membrane permeability.

- Pyrazole Ring : Serves as a pharmacophore that interacts with various enzymes and receptors involved in cancer and inflammation.

The presence of these functional groups has been linked to improved potency and selectivity against specific biological targets .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile in combination with doxorubicin on MDA-MB-231 breast cancer cells. The results indicated a significant synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone. This finding suggests that this compound could be developed as an adjunct therapy in breast cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound, where it was shown to significantly reduce nitric oxide production in LPS-stimulated macrophages. This activity highlights its potential role in managing inflammatory conditions such as arthritis or chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with ethoxymethylenemalononitrile under reflux in ethanol, yielding ~68% after silica gel chromatography . Key parameters for optimization include:

- Catalysts : Biocatalysts like guar gum improve efficiency under solvent-free conditions, reducing reaction time .

- Solvent Systems : Ethanol or dichloromethane are preferred for solubility and ease of purification .

- Temperature : Reflux conditions (70–80°C) are critical for achieving high conversion rates .

Table 1: Synthesis Optimization

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | None | Ethanol | 68% | |

| Green Synthesis | Guar gum | Solvent-free | 85% | |

| Azide-mediated | TFA/Me3SiN3 | CH2Cl2 | 85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- 1H/13C NMR : The methoxy group appears as a singlet at δ ~3.86 ppm (1H), while the aromatic protons resonate between δ 6.09–8.21 ppm. The carbonitrile (C≡N) carbon is observed at ~114 ppm in 13C NMR .

- IR Spectroscopy : Strong absorption at ~2200–2296 cm⁻¹ confirms the C≡N stretch, and NH2 vibrations appear at ~3237–3287 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M+1]+) is typically observed at m/z 215 .

Q. What preliminary biological screening models are appropriate for assessing the compound’s enzyme inhibitory activity?

- COX-2/5-LOX Inhibition : In vitro assays using purified enzymes (e.g., colorimetric monitoring of arachidonic acid metabolism) are standard. IC50 values can be compared to reference inhibitors like ZD-2138 .

- Anticancer Activity : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HepG2, MCF-7) are recommended, with dose-response curves to evaluate potency .

Advanced Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.